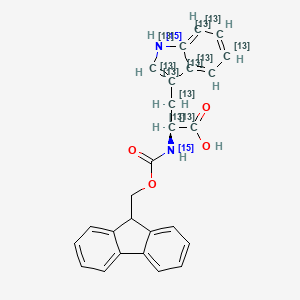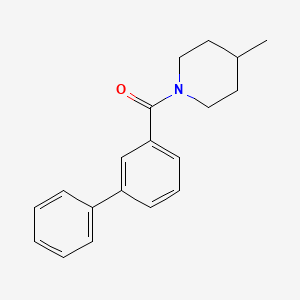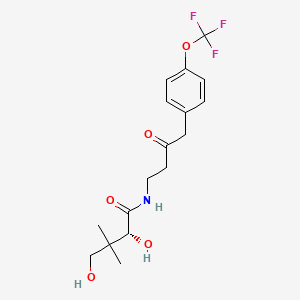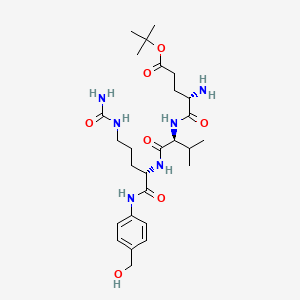
c-ABL-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
c-ABL-IN-2 is a potent and selective inhibitor of the Abelson tyrosine kinase (c-Abl). This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of various cancers and neurodegenerative diseases. The Abelson tyrosine kinase plays a crucial role in cell differentiation, proliferation, and survival, making it a valuable target for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of c-ABL-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often begins with the preparation of a core scaffold, followed by the introduction of specific functional groups that confer the desired inhibitory activity. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to ensure the purity and identity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
c-ABL-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide. Conditions often involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include sodium borohydride, lithium aluminum hydride, and hydrogen gas. Conditions typically involve the use of solvents such as ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, thiols). Conditions often involve the use of polar solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives with altered biological activity.
Applications De Recherche Scientifique
c-ABL-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of Abelson tyrosine kinase in various chemical reactions and pathways.
Biology: Employed in cell biology studies to investigate the effects of Abelson tyrosine kinase inhibition on cell differentiation, proliferation, and survival.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, such as chronic myeloid leukemia, and neurodegenerative diseases, such as Parkinson’s disease.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting Abelson tyrosine kinase.
Mécanisme D'action
c-ABL-IN-2 exerts its effects by selectively inhibiting the activity of the Abelson tyrosine kinase. This inhibition disrupts the kinase’s ability to phosphorylate its substrates, leading to the suppression of downstream signaling pathways involved in cell differentiation, proliferation, and survival. The molecular targets of this compound include the ATP-binding site of the kinase, where it competes with ATP and prevents the transfer of phosphate groups to substrate proteins. This inhibition ultimately results in the induction of apoptosis and the suppression of tumor growth.
Comparaison Avec Des Composés Similaires
c-ABL-IN-2 is unique in its high selectivity and potency for the Abelson tyrosine kinase compared to other similar compounds. Some similar compounds include:
Imatinib (STI-571): A well-known Abelson tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia. While effective, it has a broader target profile and may cause off-target effects.
Nilotinib: Another Abelson tyrosine kinase inhibitor with improved selectivity and potency compared to imatinib. It is used in cases where imatinib resistance develops.
Dasatinib: A dual inhibitor of Abelson tyrosine kinase and Src family kinases, offering a broader spectrum of activity but with potential for increased side effects.
This compound stands out due to its superior selectivity for Abelson tyrosine kinase, making it a promising candidate for further development and therapeutic applications.
Propriétés
Formule moléculaire |
C21H20N4O |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
4-methyl-N-(1-propan-2-ylimidazol-4-yl)-3-(2-pyridin-3-ylethynyl)benzamide |
InChI |
InChI=1S/C21H20N4O/c1-15(2)25-13-20(23-14-25)24-21(26)19-8-6-16(3)18(11-19)9-7-17-5-4-10-22-12-17/h4-6,8,10-15H,1-3H3,(H,24,26) |
Clé InChI |
GKJBFICXNCICKT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CN(C=N2)C(C)C)C#CC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide](/img/structure/B12407095.png)

